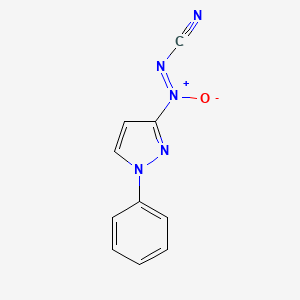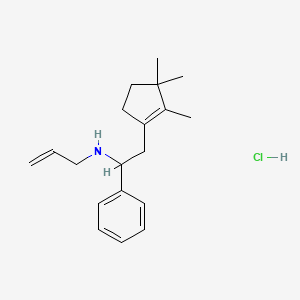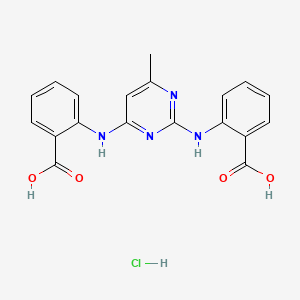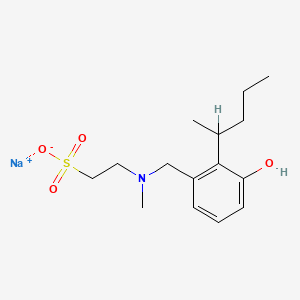
N,N-Dimethyl-2-((alpha-(5,6,7,8-tetrahydro-2-naphthyl)benzyl)oxy)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following chemical formula:
- It belongs to the class of terpenoids and is also known as γ-Eudesmol .
- The compound features a bicyclic structure, combining a naphthalene ring system with an alcohol functional group.
N,N-Dimethyl-2-((alpha-(5,6,7,8-tetrahydro-2-naphthyl)benzyl)oxy)ethylamine hydrochloride: C15H26O⋅HCl
.Preparation Methods
Synthetic Routes: The synthesis of γ-Eudesmol involves several steps. One common approach starts with the cyclization of ) with . This reaction yields , which serves as an intermediate.
Reaction Conditions: The cyclization typically occurs under acidic conditions, using a Lewis acid catalyst such as .
Industrial Production: While γ-Eudesmol is not produced industrially on a large scale, it can be synthesized in the laboratory using the above method.
Chemical Reactions Analysis
Reactivity: γ-Eudesmol is relatively stable but can undergo various reactions
Common Reagents and Conditions: Reagents like , , and are used for oxidation and reduction.
Major Products: The major products depend on the specific reaction conditions, but they include the ketone and alcohol forms of γ-Eudesmol.
Scientific Research Applications
Chemistry: γ-Eudesmol is studied for its unique structure and reactivity. Researchers explore its potential as a building block for more complex molecules.
Biology: It exhibits moderate antibacterial and antifungal properties, making it relevant for natural product-based drug discovery.
Medicine: While not a drug itself, γ-Eudesmol’s derivatives may have therapeutic applications.
Industry: Its fragrance and flavor properties find use in perfumery and cosmetics.
Mechanism of Action
- The exact mechanism of γ-Eudesmol’s effects is not fully elucidated.
- It likely interacts with cellular receptors or enzymes, influencing signaling pathways.
- Further research is needed to understand its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
110050-07-2 |
|---|---|
Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-[phenyl(5,6,7,8-tetrahydronaphthalen-2-yl)methoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-22(2)14-15-23-21(18-9-4-3-5-10-18)20-13-12-17-8-6-7-11-19(17)16-20;/h3-5,9-10,12-13,16,21H,6-8,11,14-15H2,1-2H3;1H |
InChI Key |
OTVJJZXLJNYPLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC3=C(CCCC3)C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


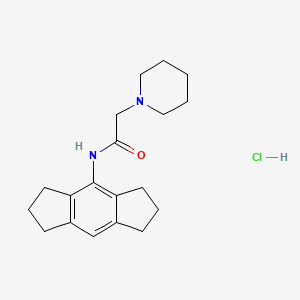
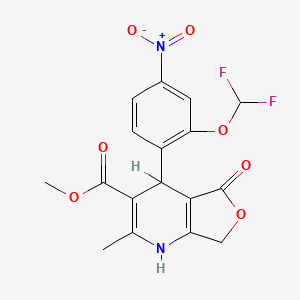
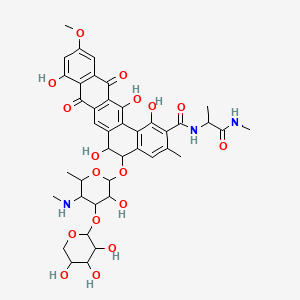
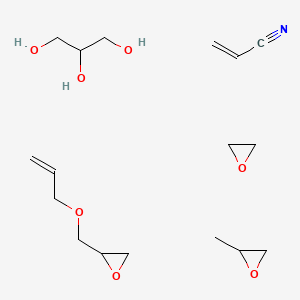

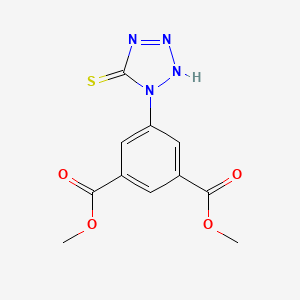
![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
